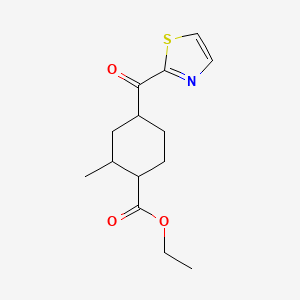












|
REACTION_CXSMILES
|
C([Mg]Cl)(C)C.[Li+].[Cl-].[S:8]1[CH:12]=[CH:11][N:10]=[CH:9]1.[CH:13]([CH:15]1[CH2:20][CH2:19][CH:18]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH:17]([CH3:26])[CH2:16]1)=[O:14].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C1COCC1.C([O-])(O)=O.[Na+].S([O-])([O-])=O.[Na+].[Na+].ClCCl>[CH3:26][CH:17]1[CH2:16][CH:15]([C:13]([C:9]2[S:8][CH:12]=[CH:11][N:10]=2)=[O:14])[CH2:20][CH2:19][CH:18]1[C:21]([O:23][CH2:24][CH3:25])=[O:22] |f:0.1.2,7.8,9.10.11|
|


|
Name
|
|
|
Quantity
|
187 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl.[Li+].[Cl-]
|
|
Name
|
|
|
Quantity
|
17.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
S1C=NC=C1
|
|
Name
|
|
|
Quantity
|
41 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1CC(C(CC1)C(=O)OCC)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
88 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
15 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 30 minutes at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
did not exceed 5° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −10° C
|
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 5° C
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with water (100 mL)
|
|
Type
|
ADDITION
|
|
Details
|
diluted with EtOAc (500 mL) and 1N HCl (500 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted again with EtOAc (700 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with DCM (500 mL)
|
|
Type
|
ADDITION
|
|
Details
|
During the addition
|
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 35° C
|
|
Type
|
WAIT
|
|
Details
|
After 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
The heterogeneous mixture was stirred until both layers
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted a second time with dichloromethane (600 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
absorbed on silica
|
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel chromatography
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1C(CCC(C1)C(=O)C=1SC=CN1)C(=O)OCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |